Cas no 923129-16-2 (3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid)

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid is a specialized heterocyclic compound featuring a thiophene core functionalized with a cyclopropylsulfamoyl group and a carboxylic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The cyclopropylsulfamoyl group enhances metabolic stability and binding affinity in target molecules, while the carboxylic acid allows for further derivatization. Its well-defined molecular architecture supports precise modifications in drug discovery, particularly for developing enzyme inhibitors or receptor modulators. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid structure
923129-16-2 structure
Product Name:3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid
CAS No:923129-16-2
MF:C8H9NO4S2
MW:247.29135966301
MDL:MFCD08444271
CID:998354
PubChem ID:16227156
Update Time:2025-10-28

3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(CYCLOPROPYLAMINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID
    • 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid
    • NZ9
    • EN300-24486
    • 4kza
    • AKOS004121970
    • Z198240986
    • DTXSID20585384
    • 3-(N-Cyclopropylsulfamoyl)thiophene-2-carboxylicacid
    • 923129-16-2
    • 3-(N-Cyclopropylsulfamoyl)thiophene-2-carboxylic acid
    • CS-0242110
    • Q27463991
    • G47389
    • 3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid
    • MDL: MFCD08444271
    • Inchi: 1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
    • InChI Key: LMYZTCQLGNOUQX-UHFFFAOYSA-N
    • SMILES: S(C1C=CSC=1C(=O)O)(NC1CC1)(=O)=O

Computed Properties

  • Exact Mass: 246.99730012g/mol
  • Monoisotopic Mass: 246.99730012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Melting Point: NA

3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid Security Information

3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid Pricemore >>

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3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid Related Literature

Additional information on 3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid

Comprehensive Overview of 3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid (CAS No. 923129-16-2)

3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid (CAS No. 923129-16-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene-based derivative is characterized by its unique sulfamoyl and carboxylic acid functional groups, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of enzyme inhibitors and small molecule therapeutics.

The compound's molecular structure, featuring a cyclopropylsulfamoyl moiety attached to a thiophene-2-carboxylic acid backbone, offers distinct reactivity and binding properties. This has led to its investigation in structure-activity relationship (SAR) studies, where it serves as a key scaffold for optimizing bioactivity. Recent trends in AI-driven drug design have further highlighted the importance of such heterocyclic compounds, as they align with the search for novel bioisosteres and pharmacophores.

From a synthetic perspective, 3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid is often synthesized via sulfonylation reactions involving cyclopropylamine and thiophene precursors. Its carboxylic acid group allows for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties. This flexibility has made it a valuable tool in medicinal chemistry, particularly in the quest for targeted therapies for metabolic and inflammatory diseases.

In the context of green chemistry, the compound's potential for sustainable synthesis is being explored. With growing interest in eco-friendly solvents and catalytic processes, researchers are investigating ways to optimize its production while minimizing environmental impact. This aligns with broader industry trends toward green pharmaceuticals and reduced carbon footprint in chemical manufacturing.

The physicochemical properties of 3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid, such as its solubility, stability, and pKa, are critical for its practical applications. These properties influence its behavior in biological systems and its compatibility with various formulation strategies. As such, the compound is often subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its suitability for further development.

Recent advancements in high-throughput screening (HTS) and computational chemistry have further propelled interest in this compound. Its structural features make it a promising candidate for virtual screening libraries, where it can be evaluated against a wide range of biological targets. This approach is particularly relevant in the era of personalized medicine, where the demand for tailored therapeutics is on the rise.

In summary, 3-(Cyclopropylsulfamoyl)Thiophene-2-Carboxylic Acid (CAS No. 923129-16-2) represents a compelling area of research at the intersection of organic synthesis, medicinal chemistry, and drug discovery. Its unique structural attributes and versatile reactivity position it as a valuable asset in the development of next-generation therapeutics and agrochemicals. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative research initiatives.

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